Ganglioside GD3 (disodium salt)

Description

Overview of Gangliosides as Glycosphingolipids

Gangliosides are complex glycosphingolipids that consist of a hydrophobic ceramide lipid tail and a hydrophilic oligosaccharide head group containing one or more sialic acid residues. wikipedia.orgcreative-proteomics.com The presence of these sialic acids, such as N-acetylneuraminic acid (Neu5Ac), imparts a net negative charge to gangliosides at physiological pH. wikipedia.org This anionic property is a key feature that distinguishes them from neutral glycosphingolipids. wikipedia.org

Glycosphingolipids (GSLs) are a diverse class of lipids characterized by a ceramide base linked to a carbohydrate moiety. encyclopedia.pub They are broadly classified based on the structure of their carbohydrate core into several series, including ganglio-, globo-, and lacto-series, among others. nih.govjocs.jp Acidic GSLs are further categorized based on the nature of their acidic component, such as sialic acids (gangliosides) or sulfate (B86663) groups (sulfatides). qmul.ac.ukglyco.ac.ru

The nomenclature for gangliosides can be complex, with the Svennerholm system being widely used. nih.govresearchgate.net This system classifies ganglio-series gangliosides based on the number of sialic acids linked to the inner galactose residue. nih.govjocs.jp For instance, 'G' stands for ganglioside, while 'M', 'D', 'T', and 'Q' denote mono-, di-, tri-, and quatrasialogangliosides, respectively. researchgate.net The subsequent number relates to the migration sequence on a thin-layer chromatogram. researchgate.net The IUPAC-IUBMB Joint Commission on Biochemical Nomenclature provides a more systematic approach based on defined root structures. encyclopedia.pubglyco.ac.ru

According to the Svennerholm nomenclature, ganglio-series GSLs are classified into different series based on the number of sialic acids attached to the inner galactose residue:

Asialo-series: 0 sialic acid residues.

a-series: 1 sialic acid residue.

b-series: 2 sialic acid residues. nih.gov

c-series: 3 sialic acid residues. nih.gov

Gangliosides are primarily located in the outer leaflet of the plasma membrane of vertebrate cells. nih.govnih.gov Their ceramide portion is embedded in the lipid bilayer, while the complex carbohydrate chains extend into the extracellular space, contributing to the formation of the glycocalyx. wikipedia.orgnih.govnih.gov The glycocalyx is a dense, carbohydrate-rich layer on the cell surface that is involved in cell-cell recognition, communication, and adhesion. nih.govyoutube.com

The strategic positioning of gangliosides allows them to function as surface markers and receptors for extracellular molecules. wikipedia.orgnih.gov They play a vital role in modulating cell signal transduction events, often concentrating in specialized membrane microdomains known as lipid rafts. wikipedia.orgfrontiersin.org Through these interactions, gangliosides are implicated in a wide range of biological processes, including neuronal development, immune regulation, and cancer progression. creative-proteomics.comnih.govnih.gov For example, they can modulate the activity of membrane proteins like growth factor receptors. nih.govnih.gov

Specificity of Ganglioside GD3 (disodium salt) within the Ganglioside Family

Ganglioside GD3 is a notable member of the ganglioside family, characterized by its specific structure and its pivotal role as a biosynthetic precursor.

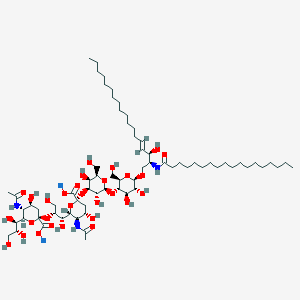

Ganglioside GD3 is classified as a disialoganglioside because its structure contains two sialic acid residues. lipotype.comnih.gov Its chemical structure consists of a ceramide backbone linked to an oligosaccharide chain composed of one glucose, one galactose, and two sialic acid molecules. lipotype.comnih.gov The formal chemical name for the oligosaccharide portion is α-N-Acetylneuraminyl-(2→8)-α-N-Acetylneuraminyl-(2→3)-β-D-galactosyl-(1→4)-β-D-glucosyl-ceramide. nih.gov The two sialic acid residues are linked to each other, and this disialyl moiety is attached to the galactose residue of the core oligosaccharide. lipotype.com This specific arrangement defines it as a b-series ganglioside. nih.govnih.gov

| Component | Description |

|---|---|

| Core Structure | Ceramide linked to a tetrasaccharide |

| Carbohydrate Moiety | Glucose, Galactose, two Sialic Acids |

| Sialic Acid Linkage | α2→8 linkage between the two sialic acids; α2→3 linkage to the galactose residue |

| Ganglioside Series | b-series |

| Chemical Formula (example) | C72H129N3O29nih.govnih.gov |

Ganglioside GD3 is a key intermediate in the biosynthesis of more complex gangliosides. lipotype.com It serves as the direct precursor for the synthesis of other b-series and c-series gangliosides. nih.govoup.com The synthesis of GD3 itself is catalyzed by the enzyme GD3 synthase (ST8SIA1), which adds a second sialic acid residue to its precursor, GM3. nih.govnih.govoup.com

From GD3, the biosynthetic pathway can proceed in several directions:

Formation of b-series gangliosides: GD3 can be converted to GD2 by the action of GD2 synthase. nih.gov

Formation of c-series gangliosides: The addition of another sialic acid to GD3 by the enzyme GT3 synthase leads to the formation of GT3, the precursor for the c-series gangliosides. nih.govoup.com

The expression levels of GD3 and its downstream products are tightly regulated and change dramatically during development. nih.govnih.gov For instance, simple gangliosides like GM3 and GD3 are predominant in the embryonic brain, while more complex gangliosides like GM1, GD1a, and GD1b become more abundant in the adult brain. nih.govnih.gov

Historical Context of Ganglioside GD3 Discovery and Characterization

The term "ganglioside" was first coined by the German scientist Ernst Klenk in 1942 to describe lipids he had isolated from the ganglion cells of the brain. wikipedia.orgnih.gov This discovery followed his earlier work in the 1930s on lipids from the brain of a patient with a lipid storage disease. oup.com The complex nature of these molecules, which were found to be particularly abundant in the nervous system, led to their naming after the Sphinx due to their enigmatic structure and function at the time. nih.gov

The structure of ganglioside GD3 was first identified in the developing brain. nih.gov It was later confirmed to be identical to a ganglioside found at high levels in the brain of a patient with subacute sclerosing leukoencephalitis. nih.gov Early characterization studies, such as those on bovine buttermilk, isolated and identified two forms of GD3 that differed in their ceramide composition, one containing longer-chain fatty acids and the other primarily palmitic acid. nih.gov These studies utilized techniques like partial acid hydrolysis and permethylation analysis to determine the oligosaccharide sequence and linkages. nih.gov The development of monoclonal antibodies specific for GD3 has since been instrumental in studying its expression and function in various biological contexts, including its role as a marker for certain cell types and its involvement in cell attachment processes. nih.gov

Properties

Molecular Formula |

C70H123N3Na2O29 |

|---|---|

Molecular Weight |

1516.7 g/mol |

IUPAC Name |

disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C70H125N3O29.2Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74;;/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94);;/q;2*+1/p-2/b33-31+;;/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-;;/m0../s1 |

InChI Key |

LGRBZCLULGFXOD-DQMMGUQESA-L |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis, Metabolism, and Regulatory Mechanisms of Ganglioside Gd3

Enzymatic Pathways of Ganglioside GD3 Synthesis

The production of Ganglioside GD3 is a stepwise process occurring within the cell, orchestrated by a series of specific enzymes. This pathway primarily takes place in the endoplasmic reticulum and the Golgi apparatus, the cell's manufacturing and packaging centers. nih.govnih.gov

Role of GD3 Synthase (ST8SIA1, ST8SiaI) in α2,8-Sialyltransfer

The key enzyme in the synthesis of GD3 is GD3 synthase, scientifically known as ST8 alpha-N-acetyl-neuraminide alpha-2,8-sialyltransferase 1 (ST8SIA1 or ST8SiaI). nih.govwikipedia.org This enzyme is a type II membrane protein primarily located in the Golgi apparatus. wikipedia.orgnih.gov Its crucial function is to catalyze the transfer of a sialic acid molecule from a donor molecule, CMP-sialic acid, to a precursor ganglioside, GM3. nih.govuniprot.org This addition occurs at a specific position, forming an α2,8-linkage to the existing sialic acid on GM3, thereby creating GD3. uniprot.org ST8SIA1 is a pivotal enzyme as it controls the production of not only GD3 but also subsequently GD2, another important ganglioside. nih.govresearchgate.net Interestingly, ST8SIA1 can also catalyze the addition of another sialic acid to GD3 to form GT3, and can act on other ganglioside precursors to generate a variety of complex gangliosides. nih.govuniprot.org

Precursor Utilization (e.g., GM3 as substrate)

The primary precursor for the synthesis of Ganglioside GD3 is Ganglioside GM3. nih.govresearchgate.netresearchgate.net GM3 is itself synthesized from lactosylceramide (B164483) (LacCer) through the action of GM3 synthase. nih.govresearchgate.net GM3 serves as the acceptor molecule for the sialic acid transferred by GD3 synthase. nih.govuniprot.org The availability and concentration of GM3 can, therefore, influence the rate of GD3 synthesis. researchgate.net In essence, the biosynthetic pathway to GD3 is a sequential process that begins with simpler glycosphingolipids.

Sequential Glycosyl- and Sialyltransferase Actions in Endoplasmic Reticulum and Golgi Apparatus

The biosynthesis of gangliosides, including GD3, is a spatially organized process within the cell. The initial steps of synthesizing the core ceramide structure occur in the endoplasmic reticulum. nih.gov Following this, the molecule is transported to the Golgi apparatus, where the sequential addition of sugar and sialic acid units takes place. nih.govnih.gov This assembly line-like process involves a series of specific glycosyltransferases and sialyltransferases, each responsible for adding a particular sugar or sialic acid residue. nih.gov The sialylation reaction that forms GD3, catalyzed by GD3 synthase, is a late-stage event in this pathway, occurring within the trans-Golgi network. nih.gov

Genetic and Epigenetic Regulation of GD3 Synthase Expression

The expression of the ST8SIA1 gene, which codes for GD3 synthase, is tightly controlled at both the genetic and epigenetic levels. This regulation ensures that GD3 is produced in the right amounts, at the right time, and in the right cells.

Transcriptional Control Mechanisms (e.g., DNA methylation at promoter regions)

The transcription of the ST8SIA1 gene is a key point of regulation. The promoter region of this gene, which is the "on/off" switch for its expression, contains binding sites for various transcription factors. nih.gov One of the crucial mechanisms controlling ST8SIA1 expression is DNA methylation. researchgate.netamegroups.org DNA methylation is a chemical modification that can silence gene expression. researchgate.net

Studies have shown that the promoter region of the ST8SIA1 gene contains CpG islands, which are stretches of DNA rich in cytosine and guanine. researchgate.netamegroups.org The methylation status of these CpG islands is inversely correlated with the expression of GD3 synthase. amegroups.org In some cancer cells, for instance, hypomethylation (low levels of methylation) of the ST8SIA1 promoter is associated with high levels of GD3 synthase expression. amegroups.org Conversely, treatment with demethylating agents can lead to the up-regulation of ST8SIA1 expression in cells where it was previously silenced. researchgate.netnih.gov This suggests that DNA methylation is a significant epigenetic mechanism for regulating the production of Ganglioside GD3. nih.gov

Influence of Upstream Regulatory Proteins (e.g., FOXC2, EDF1)

Several upstream regulatory proteins, also known as transcription factors, play a critical role in controlling the expression of the ST8SIA1 gene. These proteins bind to specific sequences in the gene's promoter and either activate or repress its transcription.

One such transcription factor is FOXC2 (Forkhead box protein C2). nih.govfrontiersin.org FOXC2 has been shown to regulate the expression of GD3 synthase and is involved in various developmental and pathological processes, including cancer progression. nih.govfrontiersin.org The regulation of GD3 synthase by FOXC2 highlights a link between developmental signaling pathways and ganglioside biosynthesis. nih.gov

Another important regulatory network involves NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov The promoter of the ST8SIA1 gene contains a binding site for NF-κB, which is critical for its activity. nih.gov In certain cellular contexts, such as in response to specific signaling molecules, NF-κB can be activated and bind to the ST8SIA1 promoter, leading to an increase in GD3 synthase expression. nih.govnih.gov

The intricate interplay of these transcription factors and epigenetic modifications ensures the precise control of Ganglioside GD3 synthesis, which is essential for its diverse biological functions.

Catabolism and Degradation Pathways of Ganglioside GD3

The cellular levels of ganglioside GD3 are meticulously controlled, not just by its synthesis but also by its degradation. The breakdown of GD3 is a systematic process that primarily takes place in the lysosomes, the cell's recycling hubs. This process involves the sequential removal of sialic acid and sugar units by specific lysosomal enzymes.

Enzymatic Degradation by Neuraminidases (e.g., NEU3)

The initial and pivotal step in the breakdown of GD3 is the removal of a sialic acid molecule. This action is carried out by a specific type of enzyme known as a sialidase, or neuraminidase. Among the various neuraminidases, the one associated with the plasma membrane, NEU3, shows a strong preference for gangliosides like GD3. portlandpress.commdpi.com The activity of NEU3 converts GD3 into another ganglioside, GM3. mdpi.comnih.gov Following this, a different neuraminidase, NEU1, can act on GM3 to remove the second sialic acid, resulting in lactosylceramide. core.ac.uknih.gov The proper functioning of these neuraminidases is vital for maintaining the correct balance of different gangliosides in the cell. core.ac.uknih.gov

It's noteworthy that the expression and activity of neuraminidases can be influenced by various factors. For example, in certain disease states like mucopolysaccharidoses, the accumulation of sulfated glycosaminoglycans can inhibit the activity of neuraminidases that act on gangliosides. nih.gov Furthermore, factors like Tumor Necrosis Factor-alpha (TNF-α) can induce NEU3 expression, leading to the degradation of GD3 and influencing cellular processes like inflammation and the epithelial-to-mesenchymal transition (EMT). mdpi.com

Linkages to General Sphingolipid Metabolism

Once the sialic acid units are removed, the remaining glycosphingolipid, lactosylceramide, enters the general sphingolipid degradation pathway. nih.govnih.gov This pathway involves a series of enzymes called exoglycosidases that sequentially cleave the sugar molecules. Specifically, β-galactosidase removes the galactose residue from lactosylceramide to form glucosylceramide. nih.gov Then, β-glucosidase (also known as glucocerebrosidase) cleaves the glucose unit, liberating ceramide. nih.gov

Ceramide, a central molecule in sphingolipid metabolism, can then follow several paths. nih.gov It can be broken down by ceramidase into sphingosine (B13886) and a fatty acid. Sphingosine can be recycled to form new sphingolipids or be phosphorylated to create sphingosine-1-phosphate (S1P), a crucial signaling molecule. nih.gov Alternatively, ceramide can be reused through the "salvage pathway" for the synthesis of other sphingolipids, including the resynthesis of gangliosides. nih.gov This complex network of breakdown and recycling pathways ensures the dynamic and precise regulation of GD3 and other sphingolipids, enabling cells to respond to changing conditions. nih.gov

Factors Modulating Ganglioside GD3 Metabolism

The metabolism of ganglioside GD3 is a dynamic process influenced by various cellular signals and factors. These modulators can impact the enzymes involved in both the synthesis and breakdown of GD3, thereby altering its cellular concentration and subsequent effects.

Influence of Amyloid Precursor Protein (APP) and Amyloid-beta (Aβ) on GD3 Synthase Activity

There is a significant connection between ganglioside metabolism and the processing of amyloid precursor protein (APP), which is central to Alzheimer's disease. nih.govnih.gov The breakdown of APP can lead to the production of amyloid-beta (Aβ) peptides, the main component of amyloid plaques in the brains of individuals with Alzheimer's. nih.govacs.org

Research has shown that Aβ can influence the activity of GD3 synthase (also known as ST8Sia-I), the enzyme that synthesizes GD3 from GM3. nih.govnih.gov Aβ has been found to increase the expression and activity of GD3 synthase, leading to higher levels of GD3. nih.gov This elevation in GD3 can, in turn, promote the production of more Aβ, creating a detrimental feedback loop. nih.govresearchgate.net One proposed mechanism for this is the interaction of Aβ with the cell membrane, which may create a more favorable environment for the enzymes that produce Aβ. nih.gov Interestingly, another cleavage product of APP, the APP intracellular domain (AICD), has been shown to decrease the transcription of the GD3 synthase gene. nih.gov

Impact of Sphingolipid Metabolism Alterations on GD3 Expression

The balance between different sphingolipid metabolic pathways is also critical. For example, the activity of enzymes that break down sphingomyelin (B164518) to produce ceramide can indirectly influence GD3 levels by increasing the available precursors for its synthesis. mdpi.com Conversely, changes in the "salvage pathway," which recycles sphingosine back into ceramide, can also impact the availability of building blocks for ganglioside production. nih.gov Therefore, any disruption in the tightly controlled network of sphingolipid metabolism can lead to abnormal GD3 expression and contribute to cellular dysfunction. nih.govresearchgate.net For example, in certain cancers, alterations in sphingolipid metabolism have been linked to changes in the expression of gangliosides like GD3. frontiersin.org

Interactive Data Table: Key Enzymes in GD3 Metabolism

| Enzyme | Function | Substrate | Product | Modulators |

| GD3 Synthase (ST8Sia-I) | Synthesis | GM3 | GD3 | Amyloid-beta (Aβ) (upregulates), APP Intracellular Domain (AICD) (downregulates) |

| Neuraminidase 3 (NEU3) | Degradation | GD3 | GM3 | Tumor Necrosis Factor-alpha (TNF-α) (induces expression) |

| Neuraminidase 1 (NEU1) | Degradation | GM3 | Lactosylceramide | Sulfated glycosaminoglycans (inhibit) |

| β-Galactosidase | Degradation | Lactosylceramide | Glucosylceramide | |

| β-Glucosidase | Degradation | Glucosylceramide | Ceramide | |

| Ceramidase | Degradation | Ceramide | Sphingosine + Fatty Acid |

Cellular and Tissue Distribution of Ganglioside Gd3

Subcellular Localization of Ganglioside GD3

The precise location of GD3 within a cell is critical to its function, influencing processes from signal transduction to apoptosis.

Ganglioside GD3 is primarily found on the outer leaflet of the plasma membrane, with its carbohydrate portion extending into the extracellular space. nih.govmdpi.comoup.comunimi.it This orientation allows it to interact with various extracellular molecules and adjacent cells. A significant aspect of its plasma membrane distribution is its association with lipid rafts, which are specialized microdomains enriched in cholesterol and sphingolipids. nih.govfrontiersin.orgnih.govnih.govlipotype.com Within these rafts, GD3 can form clusters and interact with a variety of signaling proteins, modulating their activity. nih.govnih.gov For instance, in mouse neural stem cells, GD3 colocalizes and interacts with the epidermal growth factor receptor (EGFR) within these microdomains, playing a role in maintaining the cells' self-renewal capability. caymanchem.compnas.org

While predominantly located on the cell surface, evidence suggests that GD3 also has a cytoplasmic presence. nih.govscbt.com It has been detected in intracellular compartments such as the Golgi apparatus, where its synthesis occurs, and in vesicles that transport it to the plasma membrane. researchgate.net Furthermore, under certain conditions like apoptosis, GD3 can be transported from the plasma membrane and/or the trans-Golgi network to the mitochondria. nih.gov This translocation to mitochondria is a critical step in GD3-mediated cell death pathways. nih.govnih.gov

Differential Tissue Expression Patterns of Ganglioside GD3

The expression of GD3 is not uniform throughout the body; it shows a marked preference for certain tissues, particularly during development and in specific cell populations.

Ganglioside GD3 is a major glycolipid component of the developing central nervous system (CNS). nih.govnih.gov Its levels are high in the embryonic nervous system but decrease significantly as the CNS matures. nih.govnih.gov In the developing brain, GD3 is highly expressed in regions like the retina, hippocampus, and cerebellum. nih.gov

It is particularly abundant in various neural cell types, including:

Immature neuroectodermal cells: GD3 is considered a characteristic glycolipid of these early neural cells. nih.gov

Neural stem cells (NSCs) and neuronal progenitor cells (NPCs): GD3 is highly enriched in mouse NSCs, where it plays a crucial role in their maintenance and self-renewal. caymanchem.comnih.govjneurosci.orgnih.govcolab.ws Approximately 80% of mouse NSCs in vitro express high levels of GD3. caymanchem.compnas.orgnih.gov

Subpopulations of developing neurons and astrocytes: During development, certain populations of neurons and astrocytes express GD3. nih.gov

Oligodendrocyte progenitors and reactive glia: These glial cell types also show significant GD3 expression. nih.govnih.gov

In the adult CNS, GD3 expression is generally low but can be found in some neuronal subpopulations, as well as in resting and reactive microglia and reactive astrocytes. nih.govnih.gov

Table 1: Expression of Ganglioside GD3 in the Nervous System

| Cell Type | Expression Level | Key Findings |

|---|---|---|

| Neural Stem Cells (NSCs) | High | Plays a crucial role in self-renewal and maintenance. caymanchem.comjneurosci.orgnih.govcolab.ws Colocalizes with EGFR in lipid rafts. caymanchem.compnas.org |

| Neuronal Progenitor Cells (NPCs) | High | Reduced numbers observed in GD3-synthase-knockout mice. nih.gov |

| Immature Neuroectodermal Cells | High | Considered a marker for these early developmental cells. nih.gov |

| Developing Neurons and Astrocytes | Variable | Expressed in specific subpopulations during development. nih.gov |

| Oligodendrocyte Progenitors | Present | Identified as a cell type expressing GD3. nih.gov |

| Reactive Astrocytes and Microglia | Present | Expression is observed in reactive glial cells in the adult CNS. nih.govnih.gov |

Ganglioside GD3 is also expressed by various cells of the immune system, where it is involved in modulating immune responses. nih.gov Its expression has been reported in:

Fetal thymocytes: Found in subcortical regions and near blood vessels in the fetal thymus. nih.govfrontiersin.org

Lymphocytes: Present in interfollicular areas and near blood vessels of lymph nodes. nih.govfrontiersin.org

T cells: A minority of T cells express GD3. nih.govfrontiersin.org Upon activation, human naïve T helper cells show an increased surface expression of GD3. oup.comresearchgate.net In certain pathological conditions, such as T-cell lymphoblastic malignancies, there is a significant increase in GD3 expression on lymphoblasts compared to normal T-cells. nih.gov Furthermore, GD3 has been implicated in suppressing the functional activities of benign T cells in cutaneous T-cell lymphoma. frontiersin.orgnih.gov

Beyond the nervous and immune systems, GD3 is found in other mammalian tissues and fluids. Notably, it is a significant component of human breast milk. nih.govproquest.comnih.govbohrium.com The concentration of GD3 is highest in colostrum, the initial form of milk produced after giving birth, and its levels tend to decrease as lactation progresses. researchgate.net This dietary source of gangliosides is thought to be important for infant brain development and in preventing infections. nih.govproquest.combohrium.com

Table 2: Concentration of Ganglioside GD3 in Human Milk

| Stage of Lactation | GD3 Concentration | Reference |

|---|---|---|

| Colostrum (0-7 days postpartum) | Highest concentration | researchgate.net |

| Transitional and Mature Milk | Decreases over time | researchgate.net |

| Average in breast milk | One of the two main types of gangliosides | nih.gov |

Developmental Regulation of Ganglioside GD3 Expression

The expression of gangliosides within the brain is a highly dynamic and tightly regulated process that undergoes significant changes throughout development. nih.govmdpi.com These changes are not random but are closely linked to key neurodevelopmental milestones, including the formation of the neural tube, the growth of neurites and axons, the formation of synapses, and the process of myelination. nih.govmdpi.com The shifting patterns of ganglioside expression are largely controlled by the spatiotemporal regulation of glycosyltransferases, the enzymes responsible for their synthesis. nih.gov

During the early stages of embryonic brain development, the ganglioside profile is characterized by a predominance of simpler forms, most notably GM3 and GD3. nih.govnih.gov These serve as precursors for the more complex gangliosides that become abundant in the mature brain. nih.govmdpi.com As the brain develops, there is a distinct shift from these simpler gangliosides to a more complex profile dominated by GM1a, GD1a, GD1b, and GT1b. nih.govnih.gov In fact, these four complex gangliosides constitute up to 90% of the total gangliosides found in the adult human brain. nih.govmdpi.com

This transition from simple to complex gangliosides is a conserved feature of vertebrate brain development and is thought to be crucial for proper neural function. nih.gov The transient complexity observed during development may provide essential positional cues for migrating and differentiating neurons. nih.gov For instance, a dramatic increase in the accumulation of brain gangliosides begins around the 10th week of gestation in humans and continues for the first five years after birth, a period that coincides with intense myelination. mdpi.com

Studies in mice have provided a more detailed timeline of these shifts. At postnatal day 12 (P12), a stage of early myelination, gangliosides of lower complexity like GD3 are notably present. lipotype.com However, as myelination progresses and the brain matures (P21 and into adulthood), the levels of these simpler gangliosides decrease while more complex species like GD1 and GT1 become the most abundant. lipotype.com This developmental change is also reflected in the fatty acid composition of the gangliosides, with shorter carbon chains being more common in the early stages and longer chains dominating in the adult brain. lipotype.com

Table 1: Ontogenetic Shifts in Brain Ganglioside Composition This table provides a simplified representation of the relative abundance of different ganglioside species during key stages of brain development.

| Developmental Stage | Predominant Gangliosides | Key Characteristics |

| Embryonic/Fetal | GM3, GD3 | High levels of simple gangliosides. GD3 is a major species. nih.govnih.gov |

| Early Postnatal | GD3, GM3, increasing complex forms | Transition period with the presence of both simple and emerging complex gangliosides. lipotype.com |

| Adult | GM1a, GD1a, GD1b, GT1b | Dominated by complex gangliosides, constituting up to 90% of the total. nih.govmdpi.com |

Ganglioside GD3 is widely recognized as a marker for immature neuroectodermal cells and the early stages of brain development. oup.comnih.gov Its expression is first detected in the neural tube during early embryogenesis. nih.gov In vitro studies of mouse neural stem/progenitor cells have shown that GD3 can account for over 80% of the total gangliosides in these undifferentiated cells. nih.gov

Immunohistochemical studies in postnatal mouse brains have revealed that GD3 is highly expressed in the subventricular zone (SVZ) and the dentate gyrus (DG) of the hippocampus, two regions where neurogenesis persists into adulthood. nih.gov Specifically, GD3 expression has been observed in nestin-positive neural stem cells and doublecortin-positive immature neurons. nih.govnih.gov This localization strongly suggests a role for GD3 not only in the initial wave of developmental neurogenesis but also in the ongoing generation of new neurons in the postnatal and adult brain. nih.gov

The expression of GD3 is transient and its levels rapidly decrease as neural cells differentiate and the brain matures. nih.gov The enzyme responsible for its synthesis, GD3 synthase (GD3S), is highly expressed during early development but its expression becomes significantly lower and almost undetectable in the adult brain, with the exception of the choroid plexus. frontiersin.org This tight regulation of GD3S expression underscores the specific and temporally restricted role of GD3 in developmental processes. oup.com The spatio-temporal expression pattern of GD3 has led to its consideration as a specific marker for early brain development. oup.com

Table 2: Cellular Localization of GD3 in the Developing Brain This table details the cell types and brain regions where Ganglioside GD3 is prominently expressed during development.

| Brain Region | Cell Type | Developmental Significance |

| Neural Tube | Neuroectodermal Cells | Marker of early neural development. nih.govnih.gov |

| Subventricular Zone (SVZ) | Neural Stem Cells, Immature Neurons | Role in postnatal and adult neurogenesis. nih.gov |

| Dentate Gyrus (DG) | Neural Stem Cells, Immature Neurons | Involved in the generation of new neurons in the hippocampus. nih.govnih.gov |

| General Embryonic Brain | Undifferentiated Neurons, Reactive Glia | High abundance in undifferentiated neural cell populations. nih.govnih.gov |

Molecular Interactions and Signal Transduction Mediated by Ganglioside Gd3

Interactions with Membrane Lipids and Proteins

Ganglioside GD3 is not a passive component of the cell membrane; it actively engages with a variety of molecules, influencing the membrane's organization and signaling capacity. oup.com These interactions are crucial for its diverse biological functions. oup.com

Association with Extracellular Matrix Components

GD3 has been shown to be involved in the adhesion of cells to various components of the extracellular matrix (ECM). oup.comnih.govnih.gov Studies have demonstrated that monoclonal antibodies targeting GD3 can inhibit the attachment of melanoma and neuroblastoma cells to proteins such as collagen, vitronectin, laminin, and fibronectin. nih.govrupress.org This suggests a critical role for GD3 in the initial stages of cell-substrate interactions. nih.govrupress.org The mechanism may involve GD3 influencing the electrostatic properties required for these interactions rather than direct, strong binding to ECM proteins themselves. nih.gov In glioma cells, GD3 has been reported to be the most effective adhesion-promoting ganglioside on fibronectin, collagen I, vitronectin, and laminin. oup.com

Formation of Molecular Complexes with Transmembrane Receptors (e.g., PDGFRα, EGFR)

A key aspect of GD3's function is its ability to form molecular complexes with transmembrane receptors, thereby modulating their activity. Research has identified the platelet-derived growth factor receptor α (PDGFRα) as a molecule that associates with GD3 in murine gliomas. researchgate.net This interaction is not isolated; activated Yes kinase, a non-receptor tyrosine kinase, is also found within this complex. researchgate.net This ternary complex of GD3, PDGFRα, and Yes kinase, located in the lipid rafts of the plasma membrane, has been shown to enhance the invasiveness of glioma cells by activating paxillin (B1203293). oup.comresearchgate.net

Furthermore, GD3 interacts with the epidermal growth factor receptor (EGFR). nih.govnih.gov In neural stem cells, GD3 colocalizes with EGFR in the microdomain structures of the plasma membrane. nih.gov This interaction is crucial for maintaining the self-renewal capacity of these cells by sustaining EGFR expression and its downstream signaling. nih.govnih.gov

Recruitment of Signaling Molecules within Glycolipid-Enriched Microdomains (Lipid Rafts)

Gangliosides, including GD3, are not uniformly distributed across the cell membrane but tend to cluster in specialized microdomains known as lipid rafts. oup.comnih.gov These rafts are enriched in sphingolipids and cholesterol and serve as platforms for the assembly of signaling complexes. nih.gov GD3 plays a role in recruiting and organizing signaling molecules within these rafts. For instance, in melanoma cells, GD3 is implicated in the recruitment of integrins to these glycolipid-enriched microdomains, which enhances integrin-mediated adhesion and subsequent signaling. nih.gov This clustering of signaling components within rafts facilitates efficient signal transduction. nih.gov The interaction of GD3 with molecules like PDGFRα and Yes kinase also occurs within these lipid rafts, highlighting their importance as signaling hubs. oup.comresearchgate.net

Interactions with Integrin Receptors and Downstream Signaling

The interplay between GD3 and integrin receptors is a critical determinant of cell behavior, particularly in cancer. nih.gov GD3 expression in melanoma cells leads to stronger cell adhesion, which is mediated by increased interaction between integrins and ECM components like collagen type I. nih.gov This enhanced adhesion is coupled with an amplification of integrin-mediated signaling. nih.govnih.gov

Upon adhesion of GD3-expressing cells to the ECM, there is a notable increase in the tyrosine phosphorylation of key downstream signaling molecules. nih.gov These include focal adhesion kinase (FAK) and paxillin. nih.govnih.gov The phosphorylation levels of these adaptor molecules are significantly higher in GD3-positive cells compared to their GD3-negative counterparts, particularly during adhesion to collagen type I. nih.gov This heightened phosphorylation of FAK and paxillin contributes to the increased cell proliferation and invasion observed in GD3-expressing melanoma cells. nih.govnih.gov The complex formed between paxillin and FAK can associate with extracellular signal-regulated kinase (ERK), influencing DNA synthesis, cell survival, and motility. nih.gov

| Cell Type | ECM Component | Effect of GD3 Expression | Downstream Signaling Molecules | Reference |

| Melanoma Cells | Collagen Type I | Increased Adhesion and Signaling | Increased phosphorylation of FAK and paxillin | nih.gov |

| Melanoma Cells | Not Specified | Increased Cell Growth and Invasion | Increased tyrosine phosphorylation of p130Cas and paxillin | nih.gov |

| Glioma Cells | Fibronectin, Collagen I, Vitronectin, Laminin | Promotes Adhesion | Implicated in invasion via paxillin activation | oup.com |

Modulation of Receptor Tyrosine Kinase Signaling

GD3 exerts a significant influence on the signaling pathways initiated by receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). This modulation can affect cellular processes like proliferation and survival. nih.gov

Influence on Epidermal Growth Factor Receptor (EGFR) Dynamics (e.g., Colocalization, Recycling, ERK Signaling)

The interaction between GD3 and EGFR has profound effects on the receptor's dynamics and its ability to transduce signals. In neural stem cells, GD3 is colocalized with EGFR on the cell membrane. nih.gov This association is not merely spatial; GD3 plays a direct role in the intracellular trafficking of EGFR. nih.gov

Following EGF-induced endocytosis, GD3 helps to preserve the EGFR by promoting its recycling back to the plasma membrane rather than its degradation through the endosomal-lysosomal pathway. nih.govnih.gov This leads to sustained EGFR expression and signaling. nih.govnih.gov In the absence of GD3, EGFR is more rapidly degraded, leading to a reduction in its expression and a dampening of its downstream signaling. nih.govnih.gov

This modulation of EGFR dynamics directly impacts the extracellular signal-regulated kinase (ERK) signaling pathway, a key downstream effector of EGFR. nih.govnih.gov In GD3-expressing neural stem cells, EGF-induced ERK signaling is sustained. nih.gov Conversely, in cells lacking GD3, there is an increased rate of degradation of EGF-induced ERK signaling. nih.govnih.gov This demonstrates that by influencing EGFR recycling and stability, GD3 effectively modulates the duration and intensity of ERK activation, which is crucial for processes like cell proliferation. nih.govmdpi.com

| Cell Type | Effect of GD3 on EGFR | Impact on EGFR Trafficking | Consequence for ERK Signaling | Reference |

| Mouse Neural Stem Cells | Colocalization and Interaction | Promotes recycling and preserves the receptor | Sustains EGF-mediated signaling | nih.govnih.gov |

| GD3-Synthase Knockout Neural Stem Cells | Reduced Expression | Increased translocation to the degradative pathway | Increased degradation rate of EGF-induced ERK signaling | nih.govnih.gov |

Impact on c-Met Receptor Activation and Downstream Effectors (e.g., Akt)

In breast cancer cells, particularly the MDA-MB-231 cell line, the expression of GD3 synthase (GD3S) leads to an upregulation of GD3. This increase in GD3 is associated with the activation of the c-Met signaling pathway. The activation of c-Met, in turn, stimulates downstream signaling cascades, including the MEK/ERK and PI3K/Akt pathways, which are known to promote tumor cell proliferation. frontiersin.org The ganglioside GD2, which is synthesized from GD3, has also been shown to induce the constitutive activation of c-Met in MDA-MB-231 breast cancer cells that express GD3 synthase. nih.gov

Potential Interactions with Unidentified Growth Factor Receptors

While the interactions of GD3 with well-characterized growth factor receptors like the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR) are established, there is evidence to suggest that GD3 may also interact with other, as yet unidentified, growth factor receptors. nih.govnih.govresearchgate.netoncotarget.comnih.gov Gangliosides, in general, are known to modulate the signaling of most, if not all, growth factor receptors. researchgate.net The diverse structures of gangliosides may contribute to the organization of lipid raft microdomains in the plasma membrane, which can directly affect the duration of signals and the localization of growth factor receptors within the membrane. researchgate.net This suggests a broad regulatory role for GD3 in cell signaling that may extend beyond its currently known binding partners.

Regulation of Intracellular Signaling Cascades

Ganglioside GD3 is deeply involved in the regulation of various intracellular signaling cascades that are crucial for cell growth, survival, and motility.

Involvement with Protein Kinase C and Src Family Kinases

Research has demonstrated a functional link between GD3 expression and the activation of Src family kinases. In human melanoma cells, the Src family kinase member Yes is functionally involved in the increased cell proliferation and invasion associated with GD3 expression. nih.gov Yes kinase is positioned upstream of p130Cas and paxillin in the signaling pathway and its activity is enhanced in GD3-positive cells. nih.gov A significant portion of Yes is found in glycolipid-enriched microdomains (GEMs/rafts) in GD3-expressing cells, and the presence of GD3 in these membrane environments enhances the kinase activity of Yes. nih.gov Furthermore, another Src family kinase, Lyn, has been found to associate with GD3 in the brain. nih.govcapes.gov.br This interaction, occurring within caveolae-like domains, suggests a regulatory role for GD3 on Lyn activity. nih.gov

Crosstalk with Phosphatidylinositol 3-phosphate (PI3P) Pathways

Evidence suggests that ganglioside GD3 participates in the process of autophagy through its interaction with the phosphatidylinositol 3-phosphate (PI3P) pathway. nih.gov GD3 has been observed to interact with PI3P and is found in immature autophagosomes associated with LC3-II, as well as in autolysosomes with LAMP1, indicating its role as a structural component of the autophagic flux. nih.gov While the PI3K/Akt pathway is a known downstream target of GD3-mediated signaling in the context of cell growth and invasion, its specific interplay with the PI3P-dependent autophagic machinery warrants further investigation. pnas.orgnih.gov

Interplay with Focal Adhesion Kinase (FAK), p130Cas, and Paxillin

In malignant melanoma cells, the expression of GD3 is linked to increased cell growth and invasion, a process mediated by the enhanced tyrosine phosphorylation of p130Cas and paxillin. pnas.orgnih.govresearchgate.net The suppression of p130Cas has been shown to inhibit both cell growth and invasion in GD3-positive cells, while the suppression of paxillin primarily affects invasion. pnas.orgnih.gov Further studies have revealed that Focal Adhesion Kinase (FAK) is also a crucial molecule in this signaling pathway, acting upstream of p130Cas and paxillin. nih.gov The expression of GD3 enhances the association of FAK with p130Cas, leading to increased phosphorylation and activation of these downstream signaling molecules. nih.gov

Connections to ILK/Akt Pathway

The signaling pathways enhanced by GD3 also involve the integrin-linked kinase (ILK)/Akt pathway. nih.gov In melanoma cells expressing GD3, adhesion to type I collagen leads to enhanced activation of the ILK-Akt signaling pathway, with increased phosphorylation of Akt at both Ser-473 and Thr-308. frontiersin.orgnih.gov Knockdown of ILK results in a reduction of Akt phosphorylation, confirming the role of ILK in this process. nih.gov This ILK/Akt pathway activation contributes to the malignant properties of melanoma cells. frontiersin.orgnih.gov

Role of Ganglioside Gd3 in Fundamental Cellular Processes

Cell Proliferation and Growth Regulation

Ganglioside GD3 is a key modulator of cell growth and proliferation, influencing these processes through multiple signaling pathways. frontiersin.org Its effects can be either pro-proliferative or anti-proliferative depending on the cellular context. In several types of cancer cells, including melanoma and glioma, high levels of GD3 are associated with enhanced cell growth. oup.comnih.gov

Mechanisms of GD3-Mediated Cell Cycle Progression

The influence of Ganglioside GD3 on cell proliferation is closely linked to its ability to modulate the cell cycle. Research has shown that GD3 can impact the expression and activity of key cell cycle regulators. For instance, in vascular smooth muscle cells (VSMCs), overexpression of the GD3 synthase gene, which leads to increased GD3 levels, has been shown to inhibit cell cycle progression. koreascience.kr This inhibition is achieved through the downregulation of positive regulators like cyclin E/CDK2 and the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27. koreascience.kr

Conversely, in other cell types like pancreatic cancer cells, GD3 has been observed to cause cell cycle arrest in the S-phase. frontiersin.orgnih.gov This suggests that the effect of GD3 on cell cycle progression is highly dependent on the specific cellular environment and the interplay with other signaling molecules.

Impact on DNA Synthesis and Cellular Expansion

Ganglioside GD3 directly influences DNA synthesis, a critical step in cellular proliferation. In malignant melanoma cells, the expression of GD3 has been shown to markedly increase cell growth, as measured by methods such as the MTT assay and Bromodeoxyuridine (BrdU) uptake analysis. nih.gov The enhanced proliferation in GD3-positive cells is linked to the increased tyrosine phosphorylation of signaling molecules like p130Cas, which is involved in cell growth regulation. nih.gov

Furthermore, the expression of the GD3 synthase gene can be regulated by factors such as DNA methylation. nih.govresearchgate.net This epigenetic regulation adds another layer of complexity to the control of GD3 levels and, consequently, its impact on DNA synthesis and cellular expansion.

Cell Differentiation and Fate Determination

Ganglioside GD3 is a critical molecule in the processes of cell differentiation and the determination of cellular fate, particularly within the nervous system. elsevierpure.com It is highly expressed in embryonic neural stem cells and plays a vital role in neurogenesis. oup.comcaymanchem.com

Influence on Neural Stem Cell Self-Renewal Capacity

GD3 is essential for maintaining the self-renewal capability of neural stem cells (NSCs). elsevierpure.comcaymanchem.compnas.org It achieves this by interacting with and stabilizing the epidermal growth factor receptor (EGFR), a key receptor involved in NSC proliferation and maintenance. elsevierpure.comcaymanchem.compnas.org GD3 co-localizes with EGFR in the plasma membrane's lipid rafts, protecting it from degradation and facilitating its recycling back to the cell surface after EGF-mediated endocytosis. caymanchem.compnas.org This sustained EGFR signaling is crucial for the long-term self-renewal of NSCs. elsevierpure.compnas.org Studies on mice lacking GD3 synthase (GD3S-KO) have demonstrated a significant loss of NSCs and impaired neurogenesis, which can be rescued by restoring GD3 synthesis. caymanchem.comnih.gov

Role in Neurogenesis and Neural Development

The spatiotemporal expression of GD3 during embryonic brain development points to its significant role in neurogenesis. pnas.org It is a major ganglioside in the embryonic mouse brain, constituting over 80% of the total gangliosides in NSCs. elsevierpure.comcaymanchem.com GD3 deficiency in postnatal mice leads to impaired neurogenesis in the hippocampus, resulting in a progressive loss of NSCs. mdpi.com This impairment has been linked to behavioral deficits, including depression-like behaviors. caymanchem.comnih.gov

While GD3 is prevalent during early neural development, its levels decrease as more complex gangliosides become predominant in the adult brain. oup.com However, GD3 remains present in certain adult neuronal populations, such as those in the mammalian retina, where it is found in fully differentiated neurons. nih.gov

Cell Adhesion and Migration Dynamics

Ganglioside GD3 plays a pivotal role in modulating cell adhesion and migration, processes that are fundamental to both normal development and pathological conditions like cancer metastasis. oup.comfrontiersin.org GD3 influences cell motility and invasion by interacting with various components of the extracellular matrix (ECM) and cell adhesion molecules. oup.com

In glioma and melanoma cells, upregulation of GD3 facilitates tumor cell adhesion to ECM proteins such as fibronectin, collagen I, vitronectin, and laminin. oup.comnih.gov This enhanced adhesion is mediated through the interaction of GD3 with integrins, a family of cell surface receptors that bind to the ECM. nih.gov GD3 can recruit integrins to lipid rafts, which are specialized microdomains within the cell membrane, leading to the rapid activation of signaling molecules upon cell adhesion. nih.govnih.gov

Furthermore, GD3 expression is associated with increased tyrosine phosphorylation of focal adhesion kinase (FAK), p130Cas, and paxillin (B1203293), key components of focal adhesions that link the actin cytoskeleton to the ECM. nih.gov This enhanced signaling promotes both cell proliferation and invasion. nih.govnih.gov The ability of GD3 to converge signals from both integrin-mediated adhesion and growth factor receptors, such as Met, further amplifies its role in promoting the malignant properties of cancer cells. nih.gov

Table 1: Summary of Research Findings on Ganglioside GD3's Cellular Roles

| Cellular Process | Key Findings | Cell/Model System | References |

|---|---|---|---|

| Cell Proliferation & Growth | Inhibits cell cycle progression via ↓cyclinE/CDK2 and ↑p21/p27. | Vascular Smooth Muscle Cells | koreascience.kr |

| Promotes cell growth and invasion through p130Cas and paxillin signaling. | Malignant Melanoma Cells | nih.gov | |

| Overexpression is associated with enhanced tumor growth. | Glioma Models | oup.com | |

| Cell Differentiation & Fate | Maintains neural stem cell self-renewal by stabilizing EGFR. | Mouse Neural Stem Cells | elsevierpure.comcaymanchem.compnas.org |

| Essential for postnatal neurogenesis and long-term NSC maintenance. | Postnatal Mouse Brain | nih.govnih.gov | |

| Highly expressed in embryonic neural stem cells. | Embryonic Mouse Brain | oup.comcaymanchem.com | |

| Cell Adhesion & Migration | Promotes adhesion to extracellular matrix components (fibronectin, collagen, etc.). | Glioma Cells | oup.com |

| Enhances adhesion signals by recruiting integrins to lipid rafts. | Malignant Melanoma Cells | nih.gov | |

| Increases phosphorylation of FAK, p130Cas, and paxillin. | Malignant Melanoma Cells | nih.gov |

Regulation of Cell-to-Cell and Cell-to-Matrix Interactions

Ganglioside GD3 plays a significant role in mediating the interactions between cells and their surrounding environment, including other cells and the extracellular matrix (ECM). frontiersin.org The adhesion of cells to ECM proteins is a crucial process for tissue organization, and GD3 has been shown to influence this phenomenon. For instance, in human melanoma and neuroblastoma cells, which express high levels of GD3, monoclonal antibodies targeting this ganglioside can inhibit cell attachment to various ECM components like fibronectin, collagen, vitronectin, and laminin. nih.gov This suggests that GD3 is involved in the initial events of cell-substrate interactions. nih.gov

Furthermore, GD3 has been implicated in facilitating tumor cell adhesion to the ECM, a critical step in tumor invasion. nih.gov Studies have shown that GD3 is upregulated during the invasion process of glioma cells, enhancing their adhesion to the ECM. nih.gov The mechanism may involve the electrostatic environment provided by the terminal sialic acid residues of GD3. nih.gov While not appearing to bind directly to fibronectin, GD3's presence on the cell surface is crucial for effective cell-substratum interactions. nih.gov

Contribution to Cellular Motility and Invasive Capabilities

The involvement of Ganglioside GD3 extends to the dynamic processes of cellular motility and invasion, particularly in the context of cancer. frontiersin.orgnih.gov Elevated levels of GD3 are associated with increased invasive activity in melanoma cells. nih.gov Research indicates that GD3 promotes these malignant properties by influencing key signaling molecules. nih.gov

Specifically, in GD3-positive melanoma cells, there is an increased tyrosine phosphorylation of proteins like p130Cas and paxillin, which are known to be involved in cell migration and invasion. frontiersin.orgnih.gov The suppression of p130Cas and paxillin has been shown to significantly reduce the invasive activity of these cells. nih.gov This suggests that GD3 acts as an upstream regulator, initiating signaling cascades that ultimately enhance the cell's ability to move and invade surrounding tissues. nih.gov The inhibition of GD3 synthase, the enzyme responsible for GD3 production, has also been shown to suppress the invasion and motility of cancer cells. researchgate.net

Programmed Cell Death Pathways

Ganglioside GD3 is a key player in the intricate pathways of programmed cell death, or apoptosis. researchgate.net Its accumulation within the cell can trigger or sensitize cells to apoptotic signals, making it a critical regulator of cell fate.

Induction of Apoptosis (e.g., Activation of Caspase Family)

The accumulation of GD3 is a recognized event in the induction of apoptosis in various cell types, including tumor cells. researchgate.net When GD3 levels rise, it can initiate a cascade of events leading to cell death. nih.govaacrjournals.orgnih.gov One of the primary mechanisms involves the mitochondria. researchgate.net GD3 can translocate to the mitochondrial membrane, where it contributes to the opening of the mitochondrial permeability transition pore complex (PTPC). researchgate.net This disruption of the mitochondrial membrane potential leads to mitochondrial swelling, the release of cytochrome c, and the subsequent activation of caspase-9. researchgate.net Caspase-9 then activates a downstream cascade of other caspases, which are the executioners of apoptosis. researchgate.net

Studies have shown that in activated T-lymphocytes, internalized GD3 initiates a series of pro-apoptotic events, including the activation of caspase-9. nih.govaacrjournals.orgnih.gov This process is dose-dependent and highlights the direct role of GD3 in triggering the caspase-dependent apoptotic pathway. nih.govaacrjournals.orgnih.gov

Sensitization of Cells to Apoptotic Stimuli (e.g., FAS Ligand, Ceramide, TNF-α, Amyloid beta)

Beyond directly inducing apoptosis, Ganglioside GD3 can also sensitize cells to other apoptotic signals. This means that in the presence of GD3, cells become more susceptible to undergoing apoptosis when exposed to certain stimuli.

FAS Ligand and Ceramide: Cross-linking of the Fas (also known as CD95 or APO-1) receptor on lymphoid and myeloid tumor cells triggers the synthesis and transient accumulation of GD3. proquest.com This GD3 accumulation is dependent on the activation of caspases and is a crucial step in Fas-mediated apoptosis. proquest.com Similarly, exposure to cell-permeable ceramides, which are potent inducers of apoptosis, also leads to GD3 synthesis. proquest.com Inhibiting GD3 synthesis has been shown to block apoptosis induced by both Fas ligand and ceramide. researchgate.net

TNF-α: Ceramide produced during TNF-α-induced apoptosis is required for the accumulation of GD3 and its translocation to the mitochondria, thereby contributing to the apoptotic process. researchgate.net

Amyloid beta: In the context of neurodegenerative diseases like Alzheimer's, the exposure of cortical neurons to toxic concentrations of β-amyloid peptide (βAP) induces a significant increase in intracellular GD3 levels. nih.govnih.gov This increase in GD3 is a prerequisite for the neurons to re-enter the cell cycle and subsequently undergo apoptosis. nih.govnih.gov The inhibition of GD3 synthase has been shown to protect neurons from β-amyloid-induced apoptosis. nih.govnih.gov

Autophagy and Cellular Homeostasis

Autophagy is a fundamental cellular process for degrading and recycling cellular components, thereby maintaining cellular homeostasis. Ganglioside GD3 has been identified as a key contributor to this process.

Contribution to Autophagosome Biogenesis and Maturation

Recent research has shed light on the integral role of GD3 in the formation and maturation of autophagosomes, the double-membraned vesicles that sequester cellular material for degradation. nih.govnih.govtandfonline.com Upon the induction of autophagy, GD3 actively participates in the biogenesis of these vacuoles. nih.govnih.govtandfonline.com

Studies have revealed that GD3 can be found in immature autophagosomes associated with LC3-II, a key autophagosome marker, and in mature autolysosomes associated with LAMP1. nih.govnih.govtandfonline.com This suggests that GD3 is involved throughout the autophagic flux, from the initial stages of autophagosome formation to their final maturation into degradative autolysosomes. nih.gov The molecular interactions of GD3 with autophagy-associated molecules are thought to facilitate the necessary membrane remodeling, including changes in curvature and fluidity, that are essential for the morphogenesis of mature autolysosomes. nih.govnih.govtandfonline.com Impairing GD3 synthesis has been shown to significantly hinder the autophagic process. nih.govtandfonline.com

Interactive Data Tables

Table 1: Role of Ganglioside GD3 in Cellular Interactions and Motility

| Cellular Process | Key Findings | Involved Molecules | Cell Types |

|---|---|---|---|

| Cell-to-Matrix Adhesion | Inhibition of cell attachment to ECM proteins (fibronectin, collagen, etc.) by anti-GD3 antibodies. nih.gov | GD3, Integrins | Melanoma, Neuroblastoma, Glioma nih.govnih.gov |

| Cellular Motility & Invasion | Promotion of cell growth and invasion. nih.gov | p130Cas, Paxillin | Malignant Melanoma nih.gov |

| Tumor Invasion | Upregulation of GD3 facilitates tumor cell adhesion to the ECM. nih.gov | GD3, Integrins, Laminin, Matrix Metalloproteinases | Glioma nih.gov |

Table 2: Ganglioside GD3 in Programmed Cell Death

| Apoptotic Stimulus | Mechanism of GD3 Involvement | Key Downstream Events | Cell Types |

|---|---|---|---|

| Direct Induction | Accumulation and translocation to mitochondria, opening of PTPC. researchgate.net | Cytochrome c release, Caspase-9 activation. researchgate.net | Activated T-lymphocytes, Tumor cells researchgate.netnih.govaacrjournals.orgnih.gov |

| FAS Ligand | Synthesis and accumulation of GD3 upon Fas receptor cross-linking. proquest.com | Mitochondrial membrane potential disruption. proquest.com | Lymphoid and Myeloid tumor cells proquest.com |

| Ceramide | Ceramide induces the conversion of GM3 to GD3. proquest.com | Propagation of apoptotic signals. proquest.com | Hematopoietic cells proquest.com |

| TNF-α | Ceramide-dependent GD3 accumulation and mitochondrial translocation. researchgate.net | Apoptosis amplification. | Various |

| Amyloid beta | Induction of GD3 synthase and subsequent GD3 accumulation. nih.govnih.gov | Cell cycle reactivation, Apoptosis. nih.govnih.gov | Cortical Neurons nih.govnih.gov |

Table 3: Ganglioside GD3 in Autophagy

| Autophagic Stage | Role of GD3 | Associated Molecules | Cellular Model |

|---|---|---|---|

| Autophagosome Biogenesis | Active contribution to the formation of autophagic vacuoles. nih.govnih.govtandfonline.com | LC3-II | Human and Murine Primary Fibroblasts nih.govnih.govtandfonline.com |

| Autophagosome Maturation | Present in mature autolysosomes, contributes to morphogenic remodeling. nih.gov | LAMP1 | Human and Murine Primary Fibroblasts nih.gov |

Interaction with Autophagy-Associated Molecules (e.g., LC3-II, LAMP1)

The ganglioside GD3 is intricately involved in the process of autophagy through its direct interactions with key molecular players that govern the formation and maturation of autophagosomes. nih.gov Research has revealed that GD3 associates with Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Lysosomal-associated membrane protein 1 (LAMP1), two critical proteins in the autophagic pathway. nih.govnih.gov

Upon the induction of autophagy, GD3 has been observed to colocalize with LC3-II in immature autophagosomes. nih.govresearchgate.net This association is not merely spatial; co-immunoprecipitation and fluorescence resonance energy transfer (FRET) analyses have confirmed a direct molecular interaction between GD3 and LC3-II. nih.govnih.gov This interaction is particularly prominent in the early stages of autophagy, suggesting a role for GD3 in the initial steps of autophagosome biogenesis. nih.gov The timing of this interaction, peaking around 4 hours after the induction of autophagy, further supports its involvement in the formation of the autophagic vacuole. nih.gov

As the autophagic process progresses, the association between GD3 and LC3-II diminishes, while a new interaction with LAMP1 becomes more pronounced. nih.gov LAMP1 is a marker for late endosomes and lysosomes, and its association with the autophagosome signifies the maturation of the autophagosome into an autolysosome, the degradative compartment of the autophagy pathway. nih.gov FRET analysis has shown that the interaction between GD3 and LAMP1 reaches its peak at a later time point (around 18 hours) compared to the GD3-LC3-II interaction. nih.gov This temporal shift indicates that GD3 remains a component of the autophagic vesicle as it fuses with the lysosome, playing a role in the later stages of autophagic flux. nih.govnih.gov

The significance of these interactions is underscored by experiments where the synthesis of gangliosides, including GD3, is inhibited. In such cases, the autophagic process is significantly impaired. nih.govnih.gov Conversely, the addition of exogenous GD3 can rescue and reactivate autophagy in cells where it was previously inhibited. nih.govnih.gov This demonstrates a direct and crucial role for GD3 in facilitating the molecular interactions necessary for the progression of autophagy.

Table 1: Interaction of Ganglioside GD3 with Autophagy-Associated Molecules

| Interacting Molecule | Stage of Autophagy | Method of Detection | Functional Significance |

|---|---|---|---|

| LC3-II | Early (Autophagosome formation) | Co-immunoprecipitation, FRET, Immunofluorescence Microscopy | Facilitates the biogenesis of immature autophagosomes. nih.govnih.govresearchgate.net |

| LAMP1 | Late (Autolysosome maturation) | FRET, Immunofluorescence Microscopy | Component of the mature autolysosome, involved in the final degradative stage of autophagy. nih.govnih.govresearchgate.net |

Influence on Membrane Curvature and Fluidity during Autophagic Flux

The dynamic remodeling of membranes is a fundamental aspect of autophagy, requiring precise regulation of membrane curvature and fluidity to form the double-membraned autophagosome. Ganglioside GD3, as a component of cellular membranes, is thought to play a significant role in these morphogenic events during autophagic flux. nih.govnih.gov

The formation of the autophagosome involves the bending and fusion of membranes, processes that are highly dependent on the lipid composition of the participating membranes. nih.gov Sphingolipids, the class of lipids to which gangliosides belong, are known to have a profound impact on the biophysical properties of membranes, including their curvature and fluidity. nih.gov The presence of GD3 within the autophagosomal membrane can therefore influence these characteristics, contributing to the necessary morphological changes.

While direct, quantitative measurements of GD3's effect on membrane curvature and fluidity specifically within the context of the autophagosome are still an area of active research, the established role of sphingolipids in modulating membrane properties provides a strong basis for its involvement. nih.gov The recruitment of GD3 to the forming autophagosome, as evidenced by its interaction with LC3-II, positions it to contribute to the high curvature required at the leading edges of the phagophore, the precursor to the autophagosome. nih.govphd-cell-signaling.at

Furthermore, the transition from an immature autophagosome to a mature autolysosome involves the fusion of the autophagosome with a lysosome. This fusion event is also a process that relies on the precise modulation of membrane fluidity. The continued presence of GD3 in the autolysosomal membrane, indicated by its interaction with LAMP1, suggests that it may also play a role in facilitating this final fusion step. nih.gov

The concept that autophagy-related proteins can sense and stabilize membrane curvature is well-established. phd-cell-signaling.atresearchgate.netunivie.ac.at For instance, the ATG3 protein, which is involved in the lipidation of LC3, contains a curvature-sensing amphipathic helix. researchgate.netunivie.ac.at While the direct interaction between GD3 and these curvature-sensing proteins has not been fully elucidated, it is plausible that the localized enrichment of GD3 in specific membrane domains could create a favorable environment for the recruitment and function of these essential autophagic components.

Table 2: Putative Roles of Ganglioside GD3 in Membrane Dynamics during Autophagy

| Membrane Process | Stage of Autophagy | Potential Influence of GD3 | Supporting Evidence |

|---|---|---|---|

| Membrane Bending | Autophagosome Formation | Contributes to the high curvature of the phagophore membrane. | Known influence of sphingolipids on membrane curvature; colocalization with early autophagosome markers. nih.gov |

| Membrane Fluidity | Autophagosome-Lysosome Fusion | Modulates membrane fluidity to facilitate the fusion event. | Continued presence in the autolysosome; general role of sphingolipids in membrane biophysics. nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ganglioside GD3 (disodium salt) |

| LC3-II (Microtubule-associated protein 1A/1B-light chain 3-II) |

| LAMP1 (Lysosomal-associated membrane protein 1) |

Ganglioside Gd3 in Disease Mechanisms and Pathophysiology

Aberrant GD3 Expression in Malignancy

The overexpression of ganglioside GD3 is a well-documented characteristic of several cancers, particularly those of neuroectodermal origin. nih.govencyclopedia.pub This increased expression is linked to the malignant behavior of tumor cells, influencing their growth, survival, and ability to spread.

Overexpression in Neuroectodermal-Derived Tumors (e.g., Melanoma, Neuroblastoma, Glioma)

Ganglioside GD3 is significantly overexpressed in a variety of neuroectodermal-derived tumors. nih.govencyclopedia.pub In malignant melanoma, GD3 is a major ganglioside, representing a significant surface marker on most human melanoma cells. pnas.orgnih.gov Similarly, high levels of GD3 are found in neuroblastoma and gliomas, where its expression correlates with the degree of malignancy. nih.govencyclopedia.pubpnas.org For instance, in gliomas, GD3 can constitute more than 50% of the total ganglioside content. nih.gov This overexpression is a stark contrast to normal adult brain tissue, which expresses minimal levels of GD3. nih.govnih.gov

Overexpression of Ganglioside GD3 in Neuroectodermal Tumors

| Tumor Type | Key Findings | References |

|---|---|---|

| Melanoma | GD3 is a major surface marker on most human melanoma cells. | pnas.orgnih.gov |

| Neuroblastoma | High levels of GD3 are expressed. | nih.govencyclopedia.pub |

| Glioma | GD3 is a major ganglioside, with expression correlating with malignancy. Can account for over 50% of total gangliosides. | nih.govpnas.org |

Contribution to Tumorigenesis and Malignant Phenotypes (e.g., Proliferation, Invasion, Angiogenesis)

The elevated expression of GD3 is not a passive feature but actively contributes to the malignant characteristics of cancer cells.

Proliferation: Studies have shown that GD3 promotes cancer cell growth. pnas.orgnih.gov For example, in melanoma cells, the presence of GD3 is associated with increased cell proliferation. pnas.orgnih.gov Similarly, in glioma cells, the expression of GD3 and its derivative GD2 leads to enhanced cell growth, even under low-serum conditions. spandidos-publications.comnih.gov

Invasion: GD3 is implicated in the invasion of tumor cells into surrounding tissues. pnas.orgnih.gov It facilitates cell adhesion to extracellular matrix components, a critical step in the invasive process. oup.com In melanoma and glioma cells, higher GD3 levels are linked to increased invasive activity. pnas.orgnih.govspandidos-publications.com This is partly achieved by modulating the activity of signaling molecules like p130Cas and paxillin (B1203293). frontiersin.org

Angiogenesis: GD3 plays a role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. oup.comaacrjournals.orgamegroups.org It can stimulate the release of vascular endothelial growth factor (VEGF), a potent angiogenic factor. aacrjournals.orgnih.gov Suppression of GD3 expression in tumor cells has been shown to reduce tumor growth by inhibiting angiogenesis. aacrjournals.orgnih.gov

Role of GD3 in Malignant Phenotypes

| Malignant Phenotype | Mechanism of GD3 Contribution | References |

|---|---|---|

| Proliferation | Promotes cell growth and allows proliferation in low-serum conditions. | pnas.orgnih.govspandidos-publications.comnih.gov |

| Invasion | Enhances cell adhesion to the extracellular matrix and modulates signaling molecules involved in invasion. | pnas.orgnih.govnih.govspandidos-publications.comoup.comfrontiersin.org |

| Angiogenesis | Stimulates the release of pro-angiogenic factors like VEGF. | oup.comaacrjournals.orgamegroups.orgnih.govnih.gov |

Association with Cancer Stem Cell (CSC) Properties and Epithelial-Mesenchymal Transition (EMT)

Recent research has highlighted the connection between GD3 and cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, maintenance, and resistance to therapy. pnas.orgnih.govresearchgate.net GD3 has been identified as a marker for glioblastoma stem cells, and its presence is associated with stem-like properties such as self-renewal and tumorigenicity. pnas.orgnih.govresearchgate.net The enzyme that synthesizes GD3, GD3 synthase (GD3S), is also highly expressed in these CSCs, and its inhibition can suppress CSC-associated properties. pnas.org

Furthermore, GD3 and its synthesizing enzyme, GD3S, are linked to the epithelial-mesenchymal transition (EMT). nih.govnih.govresearchgate.net EMT is a process where epithelial cells acquire mesenchymal characteristics, enabling them to become more migratory and invasive, which is a critical step in metastasis. youtube.comyoutube.com Inhibition of GD3S has been shown to compromise the initiation and maintenance of EMT, thereby reducing cancer cell migration, invasion, and stem cell properties in vitro and preventing metastasis in vivo. nih.govnih.gov This suggests that the GD3S/GD3 axis could be a key regulator of the metastatic process. nih.govresearchgate.net

Immunosuppressive Effects via Ganglioside Antigens and Lymphocyte Modulation (e.g., CD8+ T cell dysfunction)

Gangliosides, including GD3, present on the surface of tumor cells or shed into the tumor microenvironment can act as immunosuppressors. oup.comnih.govnih.gov They can inhibit the function of various immune cells, thereby helping the tumor evade the host's immune system. frontiersin.orgnih.govoup.com

One of the key mechanisms of GD3-mediated immunosuppression is the induction of apoptosis (programmed cell death) in activated T cells, particularly CD8+ T cells, which are crucial for killing cancer cells. frontiersin.orgaacrjournals.org Purified GD3 has been shown to be internalized by activated T cells, leading to a cascade of events that result in cell death. aacrjournals.org This effect is not observed in resting T cells, suggesting a specific targeting of the active anti-tumor immune response. aacrjournals.org Additionally, tumor-derived gangliosides can suppress the maturation and function of dendritic cells, which are essential for initiating T cell responses. nih.gov In some cancers, such as ovarian cancer, vascular endothelial growth factor (VEGF) can potentiate the immunosuppressive effects of GD3. nih.govnih.gov

Involvement in Neurodegenerative Disorders

Beyond cancer, alterations in ganglioside metabolism, including that of GD3, have been implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Altered Metabolism and Accumulation in Conditions like Alzheimer's Disease and Parkinson's Disease

In the context of Alzheimer's disease, there is evidence of altered ganglioside metabolism. nih.gov Gangliosides are known to bind to amyloid-beta (Aβ), the primary component of the amyloid plaques that are a hallmark of Alzheimer's disease. nih.govnih.gov The b-series gangliosides, which are synthesized from GD3, are suggested to be a major factor in Aβ accumulation. nih.gov Studies in animal models have shown that inhibiting GD3 synthase, the enzyme responsible for producing GD3, can lead to a significant reduction in Aβ plaque load and an improvement in cognitive function. nih.govnih.gov This suggests that targeting GD3 metabolism could be a potential therapeutic strategy for Alzheimer's disease. nih.govnih.gov While the direct role of GD3 accumulation in Parkinson's disease is less clear, the general importance of ganglioside homeostasis in neuronal health suggests that its dysregulation could contribute to neurodegenerative processes.

Contribution to Neuronal Dysfunction and Loss

Ganglioside GD3 plays a significant, though complex, role in the mechanisms underlying neuronal dysfunction and apoptosis (programmed cell death). An accumulation of GD3 is often observed in neurons undergoing apoptosis, suggesting its active participation in the cell death pathway. mdpi.comnih.gov Research indicates that an early and temporary increase in GD3 synthesis is a contributing factor to the initiation of neuronal apoptosis in cultured cerebellar granule neurons. nih.gov This process involves the induction of GD3 synthase, the enzyme responsible for producing GD3. nih.gov

In the context of neurodegenerative diseases, such as Alzheimer's disease, the presence of β-amyloid protein can trigger an increase in GD3 levels within neurons. mdpi.com This elevation of GD3 is a critical step for the reactivation of the cell cycle in these terminally differentiated cells, a process that aberrantly leads to their death. mdpi.com By preventing this increase in GD3, it is possible to block the unscheduled entry of neurons into the S phase of the cell cycle and the subsequent apoptosis. mdpi.com This highlights a causal link between GD3 formation, cell-cycle activation, and neuronal death in the presence of neurotoxic stimuli. mdpi.com

Furthermore, the expression patterns of gangliosides, including GD3, are closely associated with the pathogenic mechanisms of several neurodegenerative disorders like Parkinson's disease, and Huntington's disease. nih.gov While the precise mechanisms are still under investigation, it is evident that altered ganglioside metabolism is a key feature of these conditions. researchgate.net For instance, a deficiency in GD3 can lead to impaired neurogenesis, the process of generating new neurons, which can result in cognitive and behavioral deficits. nih.govnih.gov GD3 is crucial for maintaining the self-renewal capability of neural stem cells, and its absence leads to a significant loss of these cells. nih.gov

It is important to note that while high levels of GD3 are associated with apoptosis, GD3 also plays a vital role in normal neural development. nih.govnih.gov It is highly expressed in the embryonic nervous system and is involved in the proliferation and differentiation of neuroprogenitor cells. mdpi.com This dual role underscores the complexity of GD3's function in the nervous system, where its effects are highly dependent on the cellular context and developmental stage.

Table 1: Research Findings on Ganglioside GD3 and Neuronal Dysfunction

| Finding | Model System | Implication | Reference(s) |

|---|---|---|---|

| Increased GD3 synthesis precedes apoptosis. | Cultured cerebellar granule neurons | GD3 is an early mediator of neuronal cell death. | nih.gov |

| β-amyloid induces GD3 synthesis, leading to cell cycle re-entry and apoptosis. | Cultured rat cortical neurons | GD3 is a key component in the neurotoxic pathway of β-amyloid. | mdpi.com |

| GD3 deficiency impairs neurogenesis and leads to functional deficits. | Mouse models | GD3 is essential for maintaining neural stem cell populations. | nih.govnih.govnih.gov |

| Altered ganglioside profiles are associated with neurodegenerative diseases. | Human and mouse studies | Dysregulation of ganglioside metabolism is a common feature in neurodegeneration. | nih.govresearchgate.net |

Role in Inflammatory Processes

Regulation of Inflammation in Epithelial Cells

Ganglioside GD3 has been identified as a significant regulator of inflammatory processes within epithelial cells. Research has shown that in human nasal epithelial cells, the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) can induce the expression of GD3 and its synthesizing enzyme, ST8SIA1. mdpi.com This upregulation of GD3 is associated with an increase in inflammatory processes. mdpi.com